

DQP1105 CAS number and molecular weight

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Compound of Interest

Compound Name: **DQP1105**
Cat. No.: **B607200**

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DQP1105: A Technical Overview

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of **DQP1105**, a potent and selective noncompetitive antagonist of the N-methyl-D-aspartate (NMDA) receptor, with a focus on its chemical properties, mechanism of action, and relevant experimental methodologies.

Core Compound Information

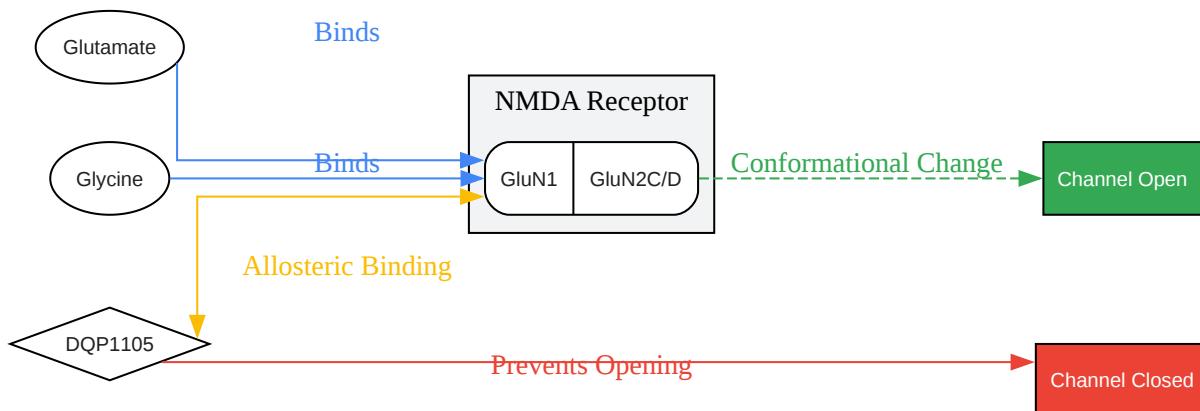
Parameter	Value	Reference
CAS Number	380560-89-4	[1][2][3][4][5][6][7]
Molecular Weight	558.42 g/mol	[3][4][6][7]
Molecular Formula	C ₂₉ H ₂₄ BrN ₃ O ₄	[5][6][7]
Synonyms	KB-272091	[2]
Purity	≥97%	[6][7]

Mechanism of Action

DQP1105 functions as a negative allosteric modulator of the NMDA receptor, exhibiting significant selectivity for receptors containing the GluN2C and GluN2D subunits.[2][8] It exerts its inhibitory effects by blocking a conformational change that is essential for the channel to

open.[1] This action is non-competitive with respect to the co-agonists glutamate and glycine.

[1]



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Mechanism of **DQP1105** action on NMDA receptors.

Potency and Selectivity

DQP1105 demonstrates a more than 50-fold selectivity for GluN2D- and GluN2C-containing receptors over those containing GluN2A, GluN2B, GluA1, or GluK2 subunits.[3][7] The half-maximal inhibitory concentrations (IC_{50}) are detailed in the table below.

Receptor Subunit	IC_{50} (μM)	Reference
GluN2D	2.7	[3][5][7]
GluN2C	7.0 - 8.5	[3][5][7]
GluN2B	121	[5][7]
GluK2	153	[7]
GluA1	198	[5]
GluN2A	206	[5][7]

Experimental Protocols

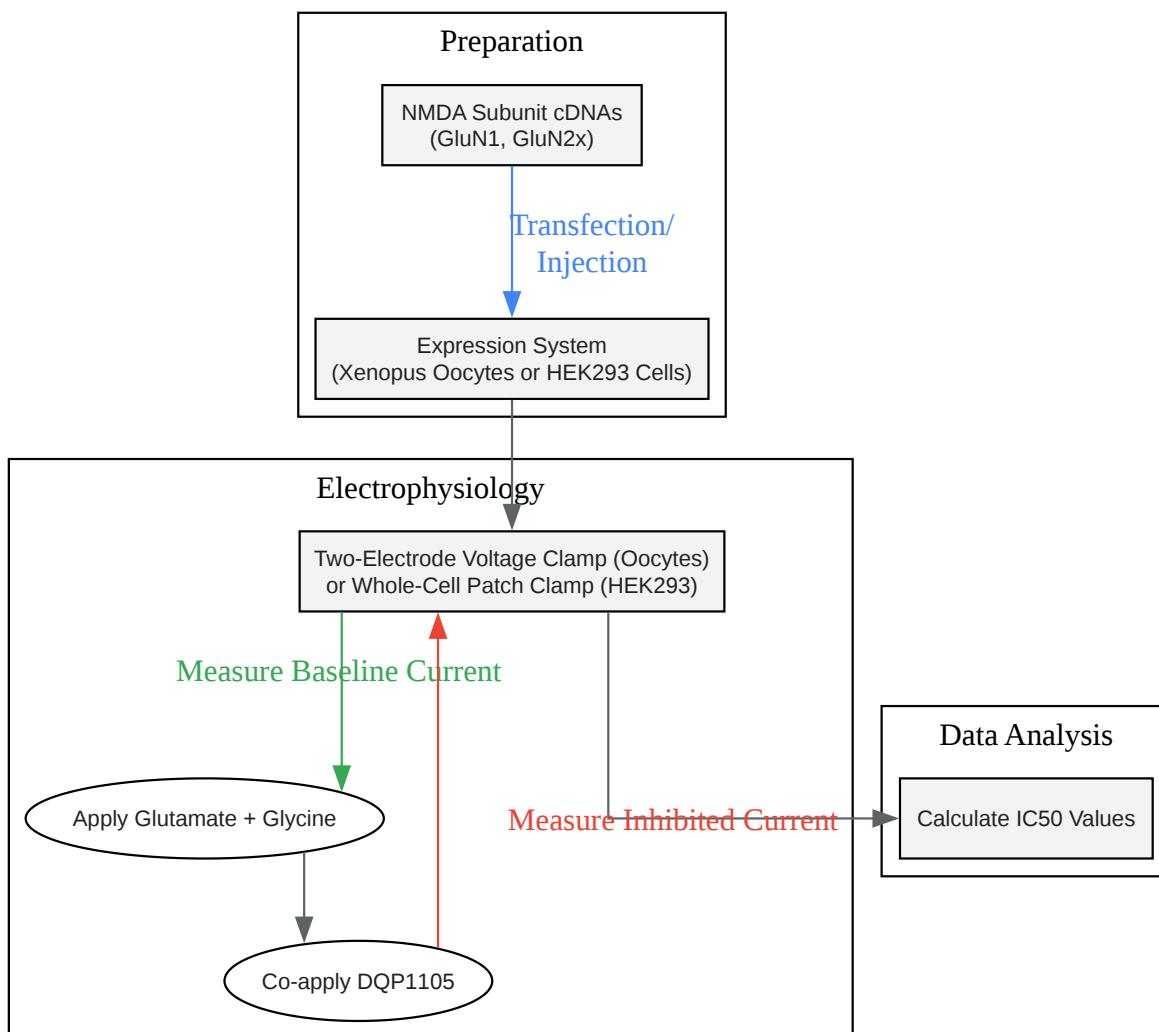
The following is a summary of the methodologies used to characterize **DQP1105**, based on published research.^[8]

Recombinant Receptor Expression

- Systems: *Xenopus laevis* oocytes and Human Embryonic Kidney 293 (HEK293) cells were utilized for the expression of recombinant NMDA receptors.
- Molecular Biology: cDNAs encoding for rat wild-type NMDA receptor subunits (GluN1-1a, GluN2A, GluN2B, GluN2C, and GluN2D) were used for expression.

Electrophysiological Recordings

- Technique: Two-electrode voltage-clamp recordings were performed on *Xenopus* oocytes to measure glutamate-induced currents.
- Procedure for Oocytes:
 - Oocytes were co-injected with cRNAs for GluN1 and a GluN2 subunit.
 - Recordings were made 2-7 days post-injection.
 - Oocytes were perfused with a solution containing glutamate and glycine to elicit a response.
 - **DQP1105** was co-applied with the agonists to determine its inhibitory effect and calculate the IC₅₀ values.
- Procedure for HEK293 Cells:
 - HEK293 cells were transiently transfected with the appropriate NMDA receptor subunit cDNAs.
 - Whole-cell patch-clamp recordings were conducted 24-48 hours after transfection.
 - A rapid solution exchange system was used to apply solutions containing glutamate, glycine, and varying concentrations of **DQP1105**.

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Workflow for electrophysiological characterization of **DQP1105**.

Solubility

- DMSO: Soluble to 100 mM or >50 mg/mL.[5][7]
- Aqueous Buffer: Maximum solubility in oocyte recording buffer with 0.1% DMSO is 27 μ M after 1 hour. In phosphate-buffered saline without DMSO, the maximum solubility is 6.5 μ M

after 24 hours.[8]

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